Diethyl 2-(3-nitropyridin-2-yl)malonate
Overview
Description
“Diethyl 2-(3-nitropyridin-2-yl)malonate” is a chemical compound with the CAS Number: 64362-41-0 . It has a molecular weight of 282.25 and its linear formula is C12H14N2O6 .
Synthesis Analysis
The synthesis of “this compound” involves two stages . In the first stage, malonic acid diethyl ester reacts with sodium hydride in dimethyl sulfoxide at 0℃ for 0.5h under an inert atmosphere . In the second stage, 2-Chloro-3-nitropyridine is added to the reaction mixture and heated to 100℃ for 15 mins . The reaction mixture is then cooled to 0°C and quenched with aqueous ammonium chloride solution . The aqueous reaction mixture is extracted with ethyl acetate and the organic layer is distilled under vacuum to obtain the titled compound .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C12H14N2O6 . The InChI Key for this compound is IMGOJADWUZXLFZ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 282.25 .
Scientific Research Applications
Synthesis and Structural Analysis
Diethyl 2-(3-nitropyridin-2-yl)malonate is utilized in various synthesis processes. For instance, it serves as a precursor in the multistage synthesis of quinoline derivatives, which possess biological activities like antiviral, immunosuppressive, anticancer, and photoprotector properties. A study demonstrated a rapid room-temperature synthesis method for producing derivatives of this compound, highlighting its industrial-scale production feasibility (Valle et al., 2018). Additionally, the compound has been involved in reactions forming α-substituted oximes with diethyl malonate moieties, showcasing its versatility in organic synthesis (Bizjaev et al., 2004).
Role in Anticancer Drug Development
This compound is significant in the development of small molecule anticancer drugs. It's an intermediate in synthesizing various compounds that act on cancer cell signaling pathways. The structure of this compound has been found in multiple small molecule kinase inhibitors, indicating its crucial role in cancer treatment research (Xiong et al., 2018).
Application in Organic Chemistry
In organic chemistry, this compound is used in the synthesis of other complex molecules. For example, it has been employed in the synthesis of β-trifluoromethyl-N-acetyltryptophan, where its derivatives were hydrolyzed and decarboxylated to form the title compound in high yield (Gong et al., 1999). Its derivatives have also been used in the formation of amino- and azaoxindole derivatives, further emphasizing its significance in the synthesis of heterocyclic compounds (Tzvetkov & Müller, 2012).
Utility in Crystallography
In crystallography, derivatives of this compound have been analyzed to understand their molecular structures and non-covalent interactions, which is crucial in the field of material sciences. Studies on the crystal structures of derivatives have helped in analyzing hydrogen bonding, molecular shapes, and interaction effects in these compounds (Shaik et al., 2019).
Safety and Hazards
The safety information available indicates that “Diethyl 2-(3-nitropyridin-2-yl)malonate” should be handled with caution . The compound has been assigned the signal word “Warning” and the GHS pictogram GHS07 . The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Properties
IUPAC Name |
diethyl 2-(3-nitropyridin-2-yl)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-3-19-11(15)9(12(16)20-4-2)10-8(14(17)18)6-5-7-13-10/h5-7,9H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGOJADWUZXLFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=CC=N1)[N+](=O)[O-])C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40521946 | |
Record name | Diethyl (3-nitropyridin-2-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40521946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64362-41-0 | |
Record name | Diethyl (3-nitropyridin-2-yl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40521946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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